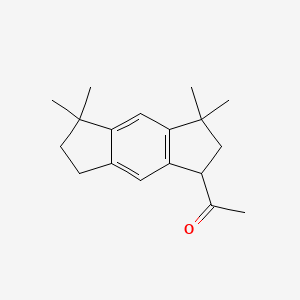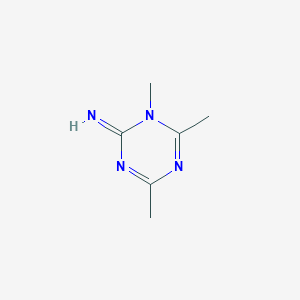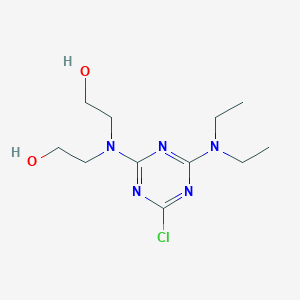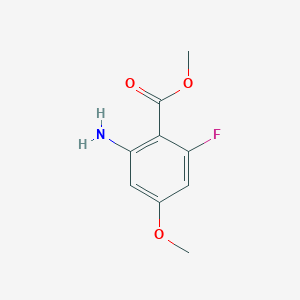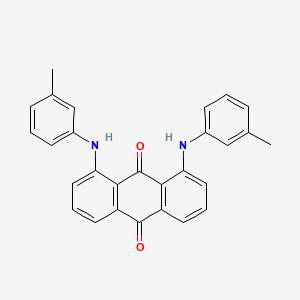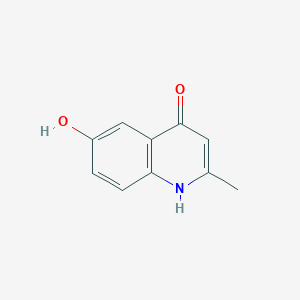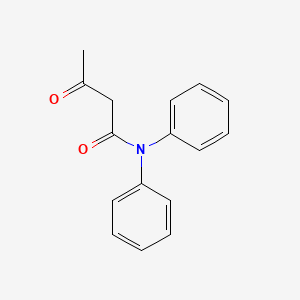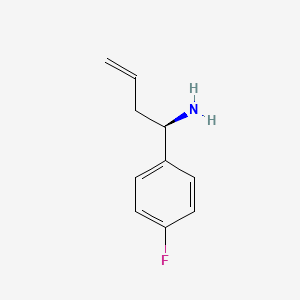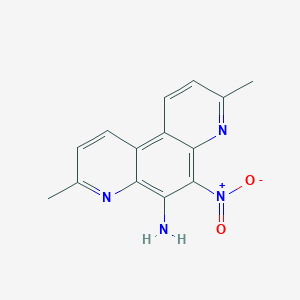
3,8-Dimethyl-6-nitro-4,7-phenanthrolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dimethyl-6-nitro-4,7-phenanthrolin-5-amine is an organic compound belonging to the phenanthroline family. This compound is characterized by its complex aromatic structure, which includes nitro and amine functional groups. It is used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-6-nitro-4,7-phenanthrolin-5-amine typically involves multi-step organic reactions. One common method starts with the nitration of 3,8-dimethylphenanthroline, followed by the introduction of the amine group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Nitration: The starting material, 3,8-dimethylphenanthroline, is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid. This step introduces the nitro group at the 6-position.
Amination: The nitro compound is then subjected to a reduction reaction using a reducing agent like tin(II) chloride in hydrochloric acid, converting the nitro group to an amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to handle the reactions under controlled conditions, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,8-Dimethyl-6-nitro-4,7-phenanthrolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: The nitro group can be reduced to an amine group, as mentioned in the preparation methods.
Substitution: The aromatic structure allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like tin(II) chloride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted phenanthrolines.
Scientific Research Applications
3,8-Dimethyl-6-nitro-4,7-phenanthrolin-5-amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential as a fluorescent probe in biological imaging due to its aromatic structure and functional groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with DNA and proteins.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 3,8-Dimethyl-6-nitro-4,7-phenanthrolin-5-amine exerts its effects varies depending on its application:
In Coordination Chemistry: The compound acts as a bidentate ligand, coordinating with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, influencing its reactivity and stability.
In Biological Systems: The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death in cancer cells.
In Organic Electronics: The compound’s aromatic structure and functional groups contribute to its electronic properties, making it suitable for use in OLEDs and OPVs.
Comparison with Similar Compounds
3,8-Dimethyl-6-nitro-4,7-phenanthrolin-5-amine can be compared with other phenanthroline derivatives:
1,10-Phenanthroline: A well-known ligand in coordination chemistry, but lacks the nitro and amine groups, making it less versatile in certain applications.
2,9-Dimethyl-1,10-phenanthroline: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and applications.
4,7-Diphenyl-1,10-phenanthroline: Another derivative with phenyl groups, used in organic electronics but with different electronic properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various research fields.
Properties
CAS No. |
116142-50-8 |
|---|---|
Molecular Formula |
C14H12N4O2 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
3,8-dimethyl-6-nitro-4,7-phenanthrolin-5-amine |
InChI |
InChI=1S/C14H12N4O2/c1-7-3-5-9-10-6-4-8(2)17-13(10)14(18(19)20)11(15)12(9)16-7/h3-6H,15H2,1-2H3 |
InChI Key |
WTYHXJPPHRLZLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=C3C(=C2C=C1)C=CC(=N3)C)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,6'-Dimethyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13129665.png)
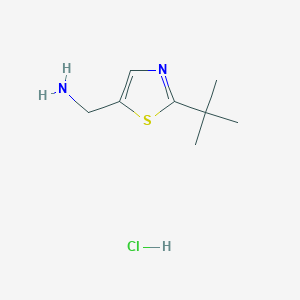

![2-Chloro-6,7-dihydro-4H-thieno[2,3-c]azepin-8(5H)-one](/img/structure/B13129682.png)
